molecular formula C23H45N5O14 B158545 Paromomycin CAS No. 134235-09-9

Paromomycin

Cat. No. B158545
M. Wt: 615.6 g/mol
InChI Key: UOZODPSAJZTQNH-LSWIJEOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Paromomycin is an aminoglycoside antibiotic that is used by researchers in the laboratory setting to study protein synthesis and the mechanisms of drug resistance. It is a broad-spectrum antibiotic that is effective against a wide range of bacterial and parasitic infections.

Scientific research applications

Differential Effects on Ribosomes of Leishmania and Mammalian Cells

Paromomycin exhibits a distinct impact on protein synthesis in Leishmania parasites compared to mammalian hosts. This differential effect explains its therapeutic efficiency against leishmaniasis. Paromomycin strongly binds to the parasite ribosomal decoding site but shows minimal interaction with mammalian cell ribosomes, affecting the translation processes of the Leishmania parasite significantly while having a lesser impact on mammalian cells (Fernández, Malchiodi, & Algranati, 2010).

In Vitro and In Vivo Activity Against Leishmania Amazonensis

Paromomycin demonstrates notable in vitro activity against Leishmania amazonensis, a parasite responsible for cutaneous leishmaniasis. The drug's efficacy correlates directly with its in vitro susceptibility and the effectiveness in vivo, highlighting its potential for treating cutaneous leishmaniasis caused by L. amazonensis (Coser, Ferreira, Branco, Yamashiro-Kanashiro, Lindoso, & Coelho, 2020).

Comparative Fitness of Paromomycin-Resistant and Parent Leishmania Donovani

Research comparing a paromomycin-resistant Leishmania donovani strain with its parent strain found no significant differences in growth, virulence, and infectivity. This suggests minimal epidemiological implications of acquired paromomycin-resistance, other than the loss of an effective drug against visceral leishmaniasis (Hendrickx, Leemans, Mondelaers, Rijal, Khanal, Dujardin, Delputte, Cos, & Maes, 2015).

Paromomycin Loaded Solid Lipid Nanoparticles

Solid Lipid Nanoparticles (SLNs) containing paromomycin were developed to enhance its skin penetration and control release for anti-leishmaniasis treatment. The study showed the microemulsion method and stearic acid as preferable for SLNs formulation, leading to reduced particle size and increased entrapment efficiency (Ghadiri, Vatanara, Doroud, & Roholamini Najafabadi, 2011).

Oral Bioavailability Enhancement of Paromomycin

A study investigating formulation approaches to improve paromomycin's oral bioavailability found that specific formulations using FDA-approved excipients significantly enhanced bioavailability. This research could contribute to replacing painful intramuscular therapy with oral administration (Pinjari, Somani, & Gilhotra, 2017).

Molecular Dynamics Study of Bacterial Resistance

Molecular dynamics simulations of the mutated A-site RNA fragment, targeted by paromomycin, provided insights into the physicochemical mechanisms of bacterial resistance to aminoglycosides. The study highlighted significant alterations in the binding cleft's shape, dynamics, and electrostatic properties due to mutations (Romanowska, Mccammon, & Trylska, 2011).

Efficacy as a Histomonostatic Feed Additive in Turkey Poults

Paromomycin demonstrated efficacy as a feed additive against Histomonas meleagridis in turkey poults. Higher doses of paromomycin in feed resulted in reduced mortality rates and absence of histomonal DNA in surviving birds (Hafez, Hauck, Gad, De Gussem, & Lotfi, 2010).

properties

IUPAC Name

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22/h5-23,29-36H,1-4,24-28H2/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZODPSAJZTQNH-LSWIJEOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H45N5O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1263-89-4 (sulfate), 35665-49-7 (sulfate (2:5)), 7205-49-4 (sulfate (1:1))
Record name Paromomycin [INN:BAN]
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DSSTOX Substance ID

DTXSID8023424
Record name Paromomycin
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Molecular Weight

615.6 g/mol
Source PubChem
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Physical Description

Solid
Record name Paromomycin
Source Human Metabolome Database (HMDB)
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Solubility

7.97e+01 g/L
Record name Paromomycin
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Mechanism of Action

Paromomycin inhibits protein synthesis by binding to 16S ribosomal RNA. Bacterial proteins are synthesized by ribosomal RNA complexes which are composed of 2 subunits, a large subunit (50s) and small (30s) subunit, which forms a 70s ribosomal subunit. tRNA binds to the top of this ribosomal structure. Paramomycin binds to the A site, which causes defective polypeptide chains to be produced. Continuous production of defective proteins eventually leads to bacterial death.
Record name Paromomycin
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Product Name

Paromomycin

CAS RN

7542-37-2, 1263-89-4
Record name Paromomycin
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Record name Paromomycin
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Record name Paromomycin
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